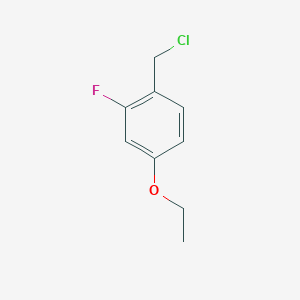

1-(Chloromethyl)-4-ethoxy-2-fluorobenzene

描述

属性

IUPAC Name |

1-(chloromethyl)-4-ethoxy-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZSQNFMUZUROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloromethyl 4 Ethoxy 2 Fluorobenzene and Analogous Structures

Precursor Synthesis and Functionalization of the Fluorobenzene (B45895) Core

The construction of the 1-(chloromethyl)-4-ethoxy-2-fluorobenzene molecule typically begins with a commercially available, suitably substituted fluorobenzene derivative. The key steps involve the introduction of the ethoxy group and ensuring the correct placement of the fluorine atom.

Introduction of the Ethoxy Group: Etherification Reactions and Regioselectivity Considerations

The introduction of the ethoxy group onto the fluorophenolic precursor is most commonly achieved via the Williamson ether synthesis. wikipedia.org This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, formed by deprotonating a phenol (B47542). wikipedia.orgmasterorganicchemistry.com

In a typical synthesis of a precursor like 4-ethoxy-2-fluorobenzaldehyde (B112740), the starting material is 2-fluoro-4-hydroxybenzaldehyde (B1296990). chemicalbook.com The phenolic hydroxyl group is deprotonated using a suitable base to form a phenoxide ion, which then acts as a nucleophile. The choice of base can range from strong bases like sodium hydride (NaH) for simple alcohols to milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) for more acidic phenols. chemicalbook.comyoutube.com The resulting phenoxide then attacks an ethylating agent, such as iodoethane (B44018) or bromoethane, in an SN2 reaction to form the ether linkage. wikipedia.orgchemicalbook.com

The regioselectivity of this reaction is predetermined by the position of the hydroxyl group on the starting aromatic ring. Since the hydroxyl group is at the C-4 position of the 2-fluorobenzaldehyde (B47322) core, the ethoxy group is selectively introduced at that same position. The reaction is generally high-yielding and robust. chemicalbook.com

Table 1: Example of Williamson Ether Synthesis for a Precursor

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|

Strategies for Fluoro-Substitution on the Aromatic Ring

The strategic placement of the fluorine atom on the aromatic core is crucial for the synthesis of the target compound. Rather than introducing fluorine onto an existing benzene (B151609) ring, a more common and efficient strategy is to begin the synthesis with a commercially available fluorinated precursor. Starting materials like 2-fluoro-4-hydroxybenzaldehyde or 2-fluoro-4-hydroxytoluene are readily accessible and provide the necessary fluoro-substitution pattern from the outset. chemicalbook.comscbt.com

Chloromethylation Reactions: Mechanisms and Control

The final key functionalization is the introduction of the chloromethyl (-CH₂Cl) group onto the 4-ethoxy-2-fluorobenzene core. This can be accomplished through two primary pathways: direct chloromethylation of the aromatic ring or a two-step process involving the conversion of a benzylic alcohol.

Direct Chloromethylation of Activated Arenes

Direct chloromethylation, often referred to as the Blanc chloromethylation, is an electrophilic aromatic substitution reaction. youtube.comgoogle.com In this process, an activated aromatic ring reacts with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst. dur.ac.ukgoogle.com The 4-ethoxy-2-fluorobenzene ring is sufficiently activated for this reaction due to the electron-donating ethoxy group.

The mechanism involves the in-situ generation of a highly reactive electrophile, presumed to be a chloromethyl cation (+CH₂Cl) or a related species, from the reaction of formaldehyde, HCl, and the Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, SnCl₄). youtube.comstackexchange.comgoogle.com This electrophile then attacks the electron-rich aromatic ring. byjus.com The directing effects of the existing substituents (ortho, para-directing ethoxy group and ortho, para-directing but deactivating fluoro group) guide the incoming chloromethyl group to the position ortho to the powerful activating ethoxy group (C-1 position).

A significant challenge in direct chloromethylation is the potential for side reactions, most notably the formation of a diarylmethane byproduct where the initially formed benzyl (B1604629) chloride reacts with a second molecule of the arene. dur.ac.uk

Table 2: Common Catalysts for Direct Chloromethylation

| Catalyst | Substrate Example | Reference |

|---|---|---|

| Zinc Chloride (ZnCl₂) | m-xylene, biphenyl | iosrjournals.orgkoreascience.kr |

| Aluminum Chloride (AlCl₃) | Benzene, Toluene | stackexchange.comnih.gov |

| Tin(IV) Chloride (SnCl₄) | Anisole | dur.ac.uk |

Conversion of Benzylic Alcohols to Chlorides (e.g., Thionyl Chloride Mediated Processes)

An alternative, often milder, route to the chloromethyl group involves a two-step sequence. First, a precursor such as 4-ethoxy-2-fluorobenzaldehyde is reduced to the corresponding benzylic alcohol, (4-ethoxy-2-fluorophenyl)methanol. This reduction can be achieved using standard reducing agents like sodium borohydride (B1222165).

In the second step, the benzylic alcohol is converted to the desired this compound. A widely used and effective reagent for this transformation is thionyl chloride (SOCl₂). sci-hub.rugoogle.com The reaction mechanism can vary, but it typically involves the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride. sci-hub.ru The presence of electron-donating groups on the aromatic ring can facilitate the formation of the benzyl chloride. researchgate.net

Other reagents can also be employed for this conversion, offering different levels of reactivity and selectivity. For substrates that are sensitive to acidic conditions, milder, neutral reagents can be used.

Table 3: Reagents for Conversion of Benzylic Alcohols to Chlorides

| Reagent | Conditions | Advantages | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often neat or in an inert solvent | Readily available, gaseous byproducts | sci-hub.rugoogle.com |

| 2,4,6-trichloro-1,3,5-triazine (TCT) / DMSO | Anhydrous DMSO, Room Temperature | Neutral conditions, rapid, high yield | organic-chemistry.org |

Optimization of Reaction Conditions and Reagent Selection

To maximize the yield of this compound and minimize the formation of impurities, careful optimization of reaction parameters is essential.

For direct chloromethylation , key variables include:

Catalyst Choice: Lewis acids like ZnCl₂, AlCl₃, and SnCl₄ vary in activity. The optimal catalyst depends on the reactivity of the aromatic substrate. google.comdur.ac.uk

Temperature: Higher temperatures tend to favor the formation of diarylmethane byproducts. dur.ac.ukgoogle.com Maintaining the lowest effective temperature is crucial for selectivity.

Molar Ratios: The ratio of the aromatic substrate to formaldehyde and HCl can influence the extent of reaction and the formation of di-substituted products or byproducts. google.comiosrjournals.org

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but prolonged reaction times can also lead to increased byproduct formation. iosrjournals.org

For the conversion of benzylic alcohols , optimization focuses on:

Reagent Selection: While thionyl chloride is highly effective, its use generates HCl, which may not be suitable for acid-labile substrates. sci-hub.ru In such cases, neutral systems like TCT/DMSO provide a valuable alternative. organic-chemistry.org

Solvent and Temperature: The choice of solvent can influence the reaction mechanism (SN1 vs. SN2). For thionyl chloride reactions, pyridine (B92270) is sometimes added, which can alter the mechanism and help neutralize the generated HCl. sci-hub.ru

Workup Procedure: Proper quenching and purification are necessary to isolate the desired benzyl chloride, which can be reactive.

By carefully selecting the synthetic route and optimizing the reaction conditions, this compound and its analogs can be prepared efficiently and with high purity.

Alternative Synthetic Routes and Multistep Approaches

A common and effective alternative to direct chloromethylation is a two-step process involving an initial bromomethylation followed by a halogen exchange reaction to yield the desired chloromethyl derivative. This approach is particularly useful as bromomethylation can sometimes be more selective or proceed under milder conditions than direct chloromethylation.

The first step is the synthesis of the intermediate, 1-(bromomethyl)-4-ethoxy-2-fluorobenzene. This is typically achieved by reacting the precursor, 4-ethoxy-2-fluorotoluene (B1422831), with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. The reaction is a free-radical substitution at the benzylic position.

The second step is a halogen exchange, commonly known as a Finkelstein-type reaction. sciencemadness.orgunacademy.com This SN2 reaction involves treating the bromomethyl intermediate with a chloride salt to replace the bromine atom with a chlorine atom. sciencemadness.orgwikipedia.org For benzylic halides, this reaction is particularly effective due to the stability of the benzylic carbocation-like transition state. sciencemadness.orgjk-sci.com The reaction is driven to completion by using a large excess of the chloride salt or by exploiting the differential solubility of the resulting halide salts in a suitable solvent. wikipedia.org

| Step | Reaction Type | Typical Reagents & Conditions | Key Considerations |

|---|---|---|---|

| 1. Bromomethylation | Radical Substitution | Starting Material: 4-ethoxy-2-fluorotoluene Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or BPO) Solvent: CCl4 (classic, non-green) or greener alternatives like diethyl carbonate scilit.com Conditions: Reflux or microwave irradiation scilit.com | The ethoxy and fluoro groups on the aromatic ring direct the substitution to the benzylic methyl group. Control of stoichiometry is crucial to avoid dibromination. |

| 2. Halogen Exchange (Finkelstein-type) | Nucleophilic Substitution (SN2) | Starting Material: 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene Reagents: Metal Chloride (e.g., LiCl, NaCl, CaCl2) Solvent: Acetone, DMF, or other polar aprotic solvents Conditions: Reflux | Choice of solvent is key to precipitate the metal bromide byproduct (e.g., NaBr), driving the equilibrium towards the chloromethyl product. wikipedia.org |

Sequential functionalization provides a highly controlled, albeit longer, route to complex molecules like this compound. This strategy involves building the molecule step-by-step from a simpler, commercially available aromatic precursor. This approach is advantageous for ensuring unambiguous regiochemistry, which can be a challenge in direct electrophilic aromatic substitution on a polysubstituted ring.

A plausible synthetic sequence could begin with a readily available starting material like 2-fluoroaniline (B146934). The sequence would involve a series of standard, high-yielding organic transformations to introduce the required functional groups in the correct positions.

A potential multi-step pathway is outlined below:

Diazotization and Hydroxylation: 2-fluoroaniline is converted to a diazonium salt, which is then hydrolyzed to produce 2-fluorophenol.

Nitration: The phenol is nitrated. The hydroxyl group is a strong ortho-, para-director, leading to the formation of 2-fluoro-4-nitrophenol.

Williamson Ether Synthesis: The phenolic hydroxyl group is converted to an ethoxy group by reaction with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions. This yields 1-ethoxy-2-fluoro-4-nitrobenzene.

Reduction of Nitro Group: The nitro group is reduced to an amine, forming 4-ethoxy-2-fluoroaniline.

Sandmeyer Reaction: The resulting aniline (B41778) is converted to a diazonium salt and subsequently treated with a methylating agent (not a standard Sandmeyer) or, more practically, converted to the corresponding iodide and then subjected to cross-coupling to introduce a methyl group, yielding 4-ethoxy-2-fluorotoluene.

Chloromethylation: The final step involves the chloromethylation of the benzylic methyl group, as described previously, or via radical chlorination using a reagent like sulfuryl chloride (SO₂Cl₂) with a radical initiator.

This methodical approach ensures that each substituent is placed in the desired position, avoiding the formation of unwanted isomers. nih.gov

Catalytic Systems and Promoters in the Synthesis of Benzylic Halides

Catalysis is fundamental to the synthesis of benzylic halides, particularly in electrophilic aromatic substitution reactions like chloromethylation. The choice of catalyst can significantly influence reaction rate, yield, and selectivity, while also playing a role in the environmental impact of the process.

The classic Blanc chloromethylation reaction, which introduces a -CH₂Cl group onto an aromatic ring using formaldehyde and hydrogen chloride, is typically catalyzed by a Lewis acid. organicreactions.orgiosrjournals.orgyoutube.com The catalyst's role is to activate the formaldehyde, making it a more potent electrophile that can be attacked by the electron-rich aromatic ring. youtube.com

The aromatic ring of a precursor like 1-ethoxy-2-fluorobenzene is activated by the strong electron-donating ethoxy group, making it susceptible to electrophilic attack. The Lewis acid polarizes the C=O bond of formaldehyde, and in the presence of HCl, helps generate the electrophilic species, which is thought to be a chloromethyl cation (ClCH₂⁺) or a related complex. unive.it

Common Lewis acids used for this purpose include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃). unive.itgoogle.comlookchem.com The choice of catalyst can affect the reaction's outcome, with stronger Lewis acids like AlCl₃ sometimes promoting the formation of diarylmethane byproducts, where the newly formed benzyl chloride alkylates another molecule of the starting material. unive.itgoogle.com For activated substrates, milder catalysts like ZnCl₂ are often preferred to maintain good selectivity. iosrjournals.org

| Lewis Acid Catalyst | Relative Activity | Common Applications/Characteristics | Reference |

|---|---|---|---|

| ZnCl2 | Moderate | Most common for Blanc chloromethylation, effective for activated substrates, often used with aqueous HCl. | iosrjournals.orgunive.it |

| AlCl3 | High | Very active, but can lead to increased byproduct formation (diaryl-methanes, polychloromethylation). | google.comgoogle.com |

| SnCl4 | High | Effective catalyst, sometimes used as an alternative to AlCl3. | unive.itgoogle.com |

| FeCl3 | High | Shows high catalytic activity for chloromethylation of toluene. | google.com |

| ZrCl4 | Moderate-High | Used as a catalyst for selective halogenation of aromatic compounds with N-halosuccinimides. | lookchem.com |

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. wikipedia.orgepa.gov These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. organic-chemistry.orgthe-gist.org

In the context of synthesizing benzylic halides, several green strategies can be implemented:

Safer Reagents and Solvents: The classic Blanc reaction can produce the highly carcinogenic byproduct bis(chloromethyl) ether. Green approaches focus on in-situ generation of the chloromethylating agent to minimize this risk. google.com Furthermore, hazardous solvents like carbon tetrachloride, often used in radical brominations, can be replaced with more environmentally benign alternatives like diethyl carbonate. scilit.com Solvent-free reactions, where reactants are mixed without a medium, represent an ideal green alternative. researchgate.net

Catalysis over Stoichiometric Reagents: Using catalytic amounts of a Lewis acid is inherently greener than using stoichiometric quantities, as it reduces waste and the need for extensive purification. organic-chemistry.org The development of recyclable catalysts further enhances the sustainability of the process.

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green technology. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. rasayanjournal.co.inasianpubs.org For example, microwave-assisted bromination and other substitutions on benzylic systems have been shown to be highly efficient. scilit.com

Phase-Transfer Catalysis (PTC): For reactions involving immiscible reactants (e.g., an aqueous phase and an organic substrate), phase-transfer catalysts can facilitate the reaction, eliminating the need for hazardous co-solvents and improving reaction rates under milder conditions. iosrjournals.orgresearchgate.net

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally sustainable.

Reactivity and Mechanistic Investigations of 1 Chloromethyl 4 Ethoxy 2 Fluorobenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon (SN1, SN2, SN1')

The chloromethyl group provides a reactive site for nucleophilic substitution. As a primary benzylic halide, 1-(chloromethyl)-4-ethoxy-2-fluorobenzene can react via both SN1 and SN2 mechanisms. quora.comucalgary.ca The preferred pathway is highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. stackexchange.com

The SN1 pathway involves the formation of a resonance-stabilized benzylic carbocation. chemistrysteps.com The stability of this intermediate is enhanced by the electron-donating resonance effect of the para-ethoxy group, making the SN1 mechanism more favorable than for unsubstituted benzyl (B1604629) chloride. quora.com Conversely, the electron-withdrawing inductive effects of the ortho-fluoro and the chloromethyl groups slightly destabilize this carbocation.

The SN2 pathway involves a direct backside attack by a nucleophile on the benzylic carbon, proceeding through a single transition state without forming an intermediate. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. quora.com For a primary benzylic halide like the title compound, steric hindrance is minimal, keeping the SN2 pathway highly viable. youtube.com

SN1' reactions are not relevant for this molecule as they require an allylic system, and a "benzylic rearrangement" is energetically unfavorable as it would disrupt the aromaticity of the benzene (B151609) ring. ucalgary.ca

The kinetics of the substitution are dictated by the reaction mechanism. An SN1 reaction follows first-order kinetics, with the rate depending solely on the concentration of the benzyl chloride, as the formation of the carbocation is the rate-determining step. pw.live An SN2 reaction exhibits second-order kinetics, where the rate is dependent on the concentrations of both the benzyl chloride and the nucleophile. quora.com

The choice of nucleophile and solvent significantly influences which pathway predominates. Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 mechanism. Weaker nucleophiles (e.g., H₂O, ROH) in polar protic solvents (e.g., water, ethanol) promote the SN1 mechanism by stabilizing the carbocation intermediate. masterorganicchemistry.com

| Nucleophile | Solvent | Predicted Major Mechanism | Relative Rate | Key Factors |

|---|---|---|---|---|

| NaCN | DMSO | SN2 | Fast | Strong nucleophile, polar aprotic solvent. |

| CH3OH | CH3OH | SN1 | Slow | Weak nucleophile, polar protic solvent. |

| (CH3)3COK | (CH3)3COH | E2 Elimination | Varies | Strong, sterically hindered base favors elimination over substitution. |

| NaN3 | Acetone | SN2 | Fast | Strong nucleophile, polar aprotic solvent. |

The benzylic carbon in this compound is prochiral. If a substitution reaction introduces a new substituent different from the existing ones and the nucleophile is not identical to the leaving group, a new stereocenter is formed.

SN2 Mechanism : This pathway proceeds with a complete inversion of stereochemistry at the benzylic carbon. If the reaction were to start with a single enantiomer of a chirally-labeled substrate, the product would be the opposite enantiomer. masterorganicchemistry.com

SN1 Mechanism : This pathway involves a planar sp²-hybridized carbocation intermediate. The incoming nucleophile can attack from either face of the plane, which typically leads to racemization, yielding an equal mixture of both enantiomers. pw.live

Achieving chiral control in these substitutions is a significant area of synthetic chemistry. While no specific studies on this compound are available, general strategies involve the use of chiral nucleophiles, chiral phase-transfer catalysts, or transition-metal catalysis with chiral ligands to favor the formation of one enantiomer over the other. nih.govchinesechemsoc.org

Electrophilic Aromatic Substitution (EAS) on the this compound Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. total-synthesis.com The rate and regioselectivity of this reaction are controlled by the combined electronic and steric effects of the substituents already present on the ring. msu.edu

The three substituents on the benzene ring each exert their own directing influence:

Ethoxy Group (-OCH₂CH₃) : This is a strongly activating group and an ortho, para-director. Its oxygen atom donates electron density to the ring via a strong resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). This donation stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.org

Chloromethyl Group (-CH₂Cl) : This group is weakly deactivating due to the inductive effect of the electronegative chlorine atom. As an alkyl-type group, it is considered an ortho, para-director.

When multiple substituents are present, the regiochemical outcome of an EAS reaction is determined by their combined effects. A general hierarchy of directing influence is observed: strongly activating groups dominate over deactivating groups. stackexchange.com

In this compound, the powerful activating and ortho, para-directing ethoxy group will exert the primary control over the position of substitution. youtube.com The available positions for substitution are C3, C5, and C6.

Attack at C3 : This position is ortho to the ethoxy group and meta to the fluoro group. This position is strongly activated by the ethoxy group.

Attack at C5 : This position is meta to the ethoxy group and meta to the fluoro group. It is the least favored position electronically.

Attack at C6 : This position is ortho to the fluoro group and meta to the ethoxy group. It is deactivated by both inductive effects.

Therefore, the most probable site for electrophilic attack is the C3 position , which is strongly activated by the dominant ethoxy group. Steric hindrance from the adjacent fluoro group might slightly disfavor this position compared to an unhindered ortho position, but the electronic activation is the overriding factor. Control of regioselectivity in such polysubstituted systems can sometimes be achieved by modulating reaction conditions or using shape-selective catalysts, though this often requires empirical investigation. researchgate.netrsc.org

| Position of Attack | Influence of Ethoxy (-OEt) | Influence of Fluoro (-F) | Influence of Chloromethyl (-CH₂Cl) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Activating (ortho) | Deactivating (meta) | Deactivating (para) | Most Favored |

| C5 | Deactivating (meta) | Deactivating (meta) | Deactivating (ortho) | Least Favored |

| C6 | Deactivating (meta) | Directing (ortho) | Deactivating (meta) | Disfavored |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Benzylic chlorides, including this compound, are effective substrates for these transformations. acs.orglookchem.com The key step in the catalytic cycle is the oxidative addition of the C(sp³)-Cl bond to a Pd(0) complex. acs.org

Suzuki-Miyaura Coupling : This reaction couples the benzyl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgacs.org This method is highly versatile for creating diarylmethane structures. For benzylic chlorides, the oxidative addition step is often rate-limiting. lookchem.comdntb.gov.ua

Heck Reaction : The classical Heck reaction couples aryl or vinyl halides with alkenes. wikipedia.org The use of benzyl chlorides is also well-documented, leading to the formation of substituted alkenes. nih.govnih.govrsc.org The reaction typically involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. organic-chemistry.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the benzylic carbon and a terminal alkyne. wikipedia.org It is catalyzed by palladium and often uses a copper(I) co-catalyst. numberanalytics.comlibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition of the benzyl chloride to Pd(0), followed by transmetalation with a copper acetylide and reductive elimination to yield the final product. youtube.com

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Diarylalkane |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (+ CuI) | Et₃N, Piperidine | Substituted Alkyne |

Coupling of the Aryl Halide Moiety

The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides generally less reactive in palladium-catalyzed cross-coupling reactions compared to their chloro, bromo, and iodo counterparts. The activation of the C-F bond typically requires harsh reaction conditions, specialized ligands, or specific electronic properties of the substrate. For this compound, the fluorine atom is situated ortho to the ethoxy group and meta to the chloromethyl group. The electron-donating nature of the ethoxy group can increase the electron density of the aromatic ring, which generally disfavors the oxidative addition step in palladium-catalyzed coupling reactions.

However, advancements in catalyst design have enabled the coupling of unactivated aryl fluorides. For instance, palladium-catalyzed Suzuki-Miyaura coupling of aryl fluorides can be achieved using highly electron-donating and sterically hindered phosphine (B1218219) ligands, which promote the difficult oxidative addition of the C-F bond to the Pd(0) center. While specific studies on this compound are not extensively documented, analogous transformations with other fluoroarenes provide insight into potential reaction conditions.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorides

| Entry | Aryl Fluoride (B91410) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Fluoroanisole | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 100 | Moderate |

| 2 | 2-Fluorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 120 | High |

Data is illustrative and based on general reactivity trends for aryl fluorides.

Reactivity of the Benzylic Chloride in Pd-Catalyzed Transformations

The benzylic chloride in this compound is a more reactive site for palladium-catalyzed cross-coupling reactions compared to the aryl fluoride. The C(sp³)-Cl bond is more readily activated by Pd(0) catalysts than the C(sp²)-F bond. This difference in reactivity allows for chemoselective transformations, where the benzylic chloride is coupled while the aryl fluoride remains intact.

Studies on similar substrates, such as chloromethyl bromobenzenes, have demonstrated the feasibility of selective palladium-catalyzed Suzuki-Miyaura coupling at the more reactive halide position. nih.gov By analogy, it is expected that this compound can undergo selective coupling at the benzylic position under appropriate conditions. The choice of catalyst, ligand, and base is crucial for achieving high selectivity. For instance, using ligands that favor the oxidative addition of C(sp³)-Cl bonds over C(sp²)-F bonds would be essential.

Table 2: Plausible Chemoselective Suzuki-Miyaura Coupling of this compound

| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 1-(Phenylmethyl)-4-ethoxy-2-fluorobenzene | High |

| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DME | 90 | 1-(4-Methylphenylmethyl)-4-ethoxy-2-fluorobenzene | Moderate |

Data is illustrative and based on chemoselective couplings of analogous compounds. nih.gov

Radical Reactions and Reductive Transformations of this compound

Radical Halogenation and Dehalogenation

The benzylic position of this compound is susceptible to radical reactions. Further halogenation at the benzylic carbon is possible under radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This would lead to the formation of 1-(bromochloromethyl)-4-ethoxy-2-fluorobenzene or 1-(dichloromethyl)-4-ethoxy-2-fluorobenzene if a chlorine source is used.

Conversely, radical dehalogenation of the chloromethyl group can be achieved using radical reducing agents such as tributyltin hydride (Bu₃SnH) with a radical initiator. This reaction would replace the chlorine atom with a hydrogen atom, yielding 4-ethoxy-2-fluorotoluene (B1422831). The reactivity of the C-Cl bond in this process is significantly higher than that of the C-F bond, ensuring selective dehalogenation at the benzylic position.

Reduction of the Chloromethyl Group

The chloromethyl group can be reduced to a methyl group through various methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for the reduction of benzylic halides. This process, known as hydrogenolysis, is generally efficient and selective for the C-Cl bond over the C-F bond.

Alternatively, hydride reducing agents can be employed. While sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce alkyl halides, stronger hydride donors like lithium aluminum hydride (LiAlH₄) can reduce the chloromethyl group to a methyl group. youtube.com

Table 3: Comparison of Reduction Methods for the Chloromethyl Group

| Method | Reagents | Product | Selectivity |

| Catalytic Hydrogenolysis | H₂, Pd/C | 4-Ethoxy-2-fluorotoluene | High for C-Cl over C-F |

| Hydride Reduction | LiAlH₄ | 4-Ethoxy-2-fluorotoluene | May affect other functional groups |

| Radical Dehalogenation | Bu₃SnH, AIBN | 4-Ethoxy-2-fluorotoluene | High for C-Cl over C-F |

Rearrangement Reactions and Other Unique Transformations

Benzylic halides can participate in rearrangement reactions, often involving the formation of a quaternary ammonium (B1175870) salt followed by base-induced rearrangement. One such reaction is the Sommelet-Hauser rearrangement. wikipedia.org If this compound is reacted with a tertiary amine, such as trimethylamine, it would form a quaternary ammonium salt. Treatment of this salt with a strong base like sodium amide could potentially lead to a wikipedia.orgorganic-chemistry.org-sigmatropic rearrangement, resulting in the formation of a new C-C bond at the ortho position to the original chloromethyl group. In this specific case, the rearrangement would likely occur at the position ortho to the CH₂NMe₂ group, leading to a substituted N,N-dimethylbenzylamine.

The presence of the fluorine and ethoxy substituents on the aromatic ring could influence the regioselectivity and feasibility of such rearrangements due to their electronic and steric effects.

Theoretical and Computational Studies of 1 Chloromethyl 4 Ethoxy 2 Fluorobenzene

Quantum Chemical Methodologies for Molecular System Analysis (e.g., DFT, Ab Initio)

Quantum chemical methodologies like Density Functional Theory (DFT) and Ab Initio calculations are foundational tools for analyzing molecular systems. DFT methods, such as B3LYP, are prized for their balance of computational cost and accuracy in predicting electronic structures and properties. Ab Initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data, offering a high level of theory for smaller systems. These computational approaches are essential for predicting the geometry, energy, and reactive behavior of molecules. However, specific studies employing these methods for a detailed analysis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene are not found in the existing scientific literature.

Electronic Structure and Bonding Analysis

The electronic structure and bonding characteristics of a molecule are critical to understanding its reactivity and properties. Standard computational analyses provide deep insights into these features.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional arrangement of atoms (conformation) and the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) are fundamental properties that influence a molecule's stability and reactivity. Computational methods are used to find the lowest energy conformer by optimizing the geometry. This analysis would be particularly important for the flexible ethoxy and chloromethyl side chains of this compound. Currently, there are no available studies detailing the conformational preferences or providing optimized geometric parameters for this molecule.

Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry is a powerful tool for predicting spectroscopic signatures, which aids in the identification and characterization of compounds. nsf.gov Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), as well as the vibrational frequencies for Infrared (IR) and Raman spectroscopy. Comparing these predicted spectra with experimental data can confirm a molecule's structure. No such computational spectroscopic predictions for this compound have been published.

Chemical Shift Calculations for Nuclear Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining molecular structure. Theoretical calculations, particularly those employing Density Functional Theory (DFT), can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. These calculations involve optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each atom. The chemical shift is then determined by comparing the calculated isotropic shielding constant of a nucleus in the molecule to that of a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F.

For this compound, such calculations would provide valuable insights into the electronic environment of each atom. For instance, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine and chloromethyl groups. The ¹⁹F chemical shift would be particularly sensitive to the electronic structure of the benzene (B151609) ring.

Despite the utility of these methods, a thorough search of scientific literature and databases did not yield any specific calculated ¹H, ¹³C, or ¹⁹F NMR chemical shift data for this compound. The generation of such data would require a dedicated computational study.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Hypothetical) This table is for illustrative purposes only, as no specific calculated data has been found.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | Data not available |

| -CH₂Cl | Data not available |

| -OCH₂CH₃ | Data not available |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Hypothetical) This table is for illustrative purposes only, as no specific calculated data has been found.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | Data not available |

| C-OCH₂CH₃ | Data not available |

| Aromatic CH | Data not available |

| C-CH₂Cl | Data not available |

| -CH₂Cl | Data not available |

| -OCH₂CH₃ | Data not available |

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

Computational methods, again primarily based on DFT, are routinely used to calculate the vibrational frequencies of molecules. These calculations, performed on the optimized geometry of the molecule, yield a set of normal modes of vibration and their corresponding frequencies. These theoretical frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy, aiding in the assignment of spectral bands to specific molecular motions.

For this compound, these calculations would predict the frequencies of characteristic vibrations, such as the C-F stretch, C-Cl stretch, aromatic C-H and C=C stretches, and the various modes of the ethoxy and chloromethyl groups. A comparison of the calculated IR intensities and Raman activities with experimental spectra would provide a detailed understanding of the molecule's vibrational dynamics.

However, a comprehensive search of the scientific literature did not reveal any published computational studies on the vibrational frequencies of this compound.

Interactive Data Table: Selected Calculated Vibrational Frequencies (Hypothetical) This table is for illustrative purposes only, as no specific calculated data has been found.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | Data not available | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available | Data not available |

Mechanistic Elucidation through Computational Reaction Dynamics

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Reaction Pathway Mapping

To understand a chemical reaction involving this compound, for example, a nucleophilic substitution at the chloromethyl group, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations on the transition state structure are used to confirm its identity, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Once the reactants, products, and transition state are identified, the intrinsic reaction coordinate (IRC) can be calculated to map the entire reaction pathway.

Currently, there are no specific computational studies in the available literature that characterize transition states or map reaction pathways for reactions involving this compound.

Energy Profiles and Reaction Energetics

For this compound, such profiles could be used to predict its reactivity towards various nucleophiles or in other chemical transformations. However, no published studies detailing the reaction energetics of this specific compound could be located.

Intermolecular Interactions and Crystal Engineering Aspects

The arrangement of molecules in the solid state is governed by intermolecular interactions. Computational studies can provide a detailed understanding of these interactions, which is crucial for crystal engineering—the design and synthesis of crystalline materials with desired properties.

Halogen Bonding Interactions Involving Chlorine and Fluorine Atoms

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, both the chlorine and fluorine atoms could potentially participate in halogen bonding. The chlorine atom of the chloromethyl group, being covalently bonded to a carbon atom, can have a region of positive electrostatic potential (a σ-hole) along the extension of the C-Cl bond, allowing it to interact with electron donors. The fluorine atom, being highly electronegative, is generally a weaker halogen bond donor but can participate in certain circumstances.

Computational analyses, such as mapping the electrostatic potential on the molecule's surface, can identify these electrophilic and nucleophilic regions and predict the strength and directionality of potential halogen bonds. These predictions are invaluable for understanding and designing the crystal packing of this molecule.

Despite the relevance of these concepts, no specific computational or crystallographic studies analyzing halogen bonding or other intermolecular interactions in the solid state of this compound were found in the reviewed literature.

Hydrogen Bonding and π-Stacking in Self-Assembly

The self-assembly of this compound in the solid state is guided by a complex interplay of noncovalent interactions. Theoretical and computational chemistry provides essential insights into the nature and relative strengths of these interactions, which dictate the ultimate crystal packing and supramolecular architecture. The primary forces at play in the self-assembly of this molecule are hydrogen bonding and π-stacking, influenced by the specific combination of its functional groups: a chloromethyl group, an ethoxy group, and a fluorine substituent on the benzene ring.

Hydrogen Bonding:

In the context of this compound, classical strong hydrogen bonds (e.g., O-H···O or N-H···O) are absent. Instead, weaker C-H···O and C-H···F hydrogen bonds are the dominant directional interactions. Computational studies on related fluorinated and alkoxy-substituted aromatic compounds reveal the characteristics of these bonds.

C-H···F Interactions: The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. Theoretical models and analyses of crystal structures containing fluorobenzene (B45895) derivatives have shown that C-H···F interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice. rsc.orgrsc.org Density functional theory (DFT) calculations on fluorobenzene clusters suggest that the enthalpic contribution of a single C-H···F bond is modest. rsc.org However, their frequent occurrence and deformability can provide a stabilizing entropic contribution, making them influential in determining the crystal packing. rsc.org The primary hydrogen bond donors would be the aromatic C-H groups and, more significantly, the aliphatic C-H groups of the chloromethyl and ethoxy substituents.

C-H···O Interactions: The oxygen atom of the ethoxy group is a more effective hydrogen bond acceptor than fluorine. Computational studies on molecules featuring ether functionalities often identify C-H···O interactions as key structure-directing forces. rsc.org These interactions would likely involve the aromatic and aliphatic C-H groups of neighboring molecules, contributing to the formation of a cohesive three-dimensional network. The aggregation of neighboring molecular stacks in similar crystal structures is often facilitated by such C-H···O interactions. rsc.org

The interplay between these weak hydrogen bonds is crucial. A competition between C-H···F and C-H···O interactions, as well as with other weak forces, will determine the final molecular arrangement.

Illustrative Data on Weak Hydrogen Bonds in Aromatic Systems

| Interaction Type | Typical Energy (kJ/mol) | Typical Distance (Å) | Notes |

| C-H···F | 2 - 10 | 2.2 - 2.6 | Considered weak but can be structure-directing due to entropic factors and frequency of occurrence. rsc.org |

| C-H···O | 4 - 25 | 2.3 - 2.8 | Generally stronger and more directional than C-H···F bonds; a significant interaction in the absence of stronger hydrogen bond donors/acceptors. rsc.org |

Note: The data in this table are representative values from computational studies on various organic molecules and are intended to be illustrative of the general strength and geometry of these interactions, not specific measured values for this compound.

π-Stacking:

The fluorinated benzene ring of this compound is central to its self-assembly through π-stacking interactions. The presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom modifies the quadrupole moment of the aromatic ring, influencing the geometry and energy of these interactions.

Fluorine substitution, in particular, tends to make the center of the aromatic ring electron-deficient (π-acidic), which favors interactions with electron-rich partners. nih.gov In the self-assembly of identical molecules, this leads to specific stacking geometries that maximize electrostatic and dispersion forces while minimizing repulsion. Computational studies on halobenzene clusters have identified several stable configurations for π-stacked dimers. nih.gov

Parallel-Displaced Stacking: This is a common motif where the aromatic rings are parallel but offset from one another. This arrangement mitigates the repulsive forces between the electron clouds of the rings while maintaining attractive dispersion interactions.

T-shaped (or Perpendicular) Stacking: In this geometry, the edge of one aromatic ring (positively charged hydrogens) points towards the face of another (negatively charged π-cloud).

DFT calculations on similar aromatic systems, such as the hexafluorobenzene (B1203771) and mesitylene (B46885) dimer, show that the complexation energy of a π-stacked dimer can be significant, on the order of a strong hydrogen bond (-9.1 kcal mol⁻¹ or approximately -38 kJ mol⁻¹). nih.gov The specific geometry and interaction energy for this compound would depend on the precise balance of electrostatic, dispersion, and steric effects arising from its substituents. The bulky chloromethyl and ethoxy groups would likely favor a parallel-displaced arrangement to minimize steric hindrance.

Summary of Key Intermolecular Interactions and Their Predicted Roles

| Interaction | Participating Groups | Predicted Role in Self-Assembly |

| Weak Hydrogen Bonds | ||

| C-H···F | Aromatic/Aliphatic C-H & Fluorine | Directional control, lattice stabilization |

| C-H···O | Aromatic/Aliphatic C-H & Ethoxy Oxygen | Formation of intermolecular linkages, stabilization of stacks |

| π-Interactions | ||

| π-Stacking | Fluorobenzene Rings | Primary mode of columnar assembly, significant contribution to lattice energy |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides a detailed map of the molecular structure.

The ¹H and ¹³C NMR spectra provide fundamental information about the carbon skeleton and the attached protons. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H spectrum reveal the connectivity of adjacent protons.

The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group, the chloromethyl group, and the three aromatic protons. The ethoxy group will appear as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a characteristic pattern of an ethyl group. The chloromethyl protons (-CH₂Cl) will appear as a singlet, shifted downfield due to the electron-withdrawing effect of the chlorine atom. The three aromatic protons will present a more complex splitting pattern due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum, typically recorded with proton decoupling, will show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the substituents on the benzene (B151609) ring. The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet, which is a key diagnostic feature.

Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic-H (C3-H) | δ ≈ 6.8-7.0 ppm (dd) | δ ≈ 115-118 ppm (d, ²JC-F) |

| Aromatic-H (C5-H) | δ ≈ 6.9-7.1 ppm (dd) | δ ≈ 118-121 ppm |

| Aromatic-H (C6-H) | δ ≈ 7.2-7.4 ppm (dd) | δ ≈ 128-131 ppm (d, ³JC-F) |

| -CH₂Cl | δ ≈ 4.6-4.8 ppm (s) | δ ≈ 40-45 ppm (d, ³JC-F) |

| -O-CH₂- | δ ≈ 4.0-4.2 ppm (q) | δ ≈ 63-66 ppm |

| -CH₃ | δ ≈ 1.3-1.5 ppm (t) | δ ≈ 14-16 ppm |

| Aromatic-C1 (-CH₂Cl) | - | δ ≈ 125-128 ppm (d, ²JC-F) |

| Aromatic-C2 (-F) | - | δ ≈ 158-162 ppm (d, ¹JC-F ≈ 240-250 Hz) |

| Aromatic-C4 (-OEt) | - | δ ≈ 150-154 ppm |

Note: Predicted values are based on typical chemical shifts for similar substituted benzene derivatives. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'dd' a doublet of doublets. Coupling constants (J) are given in Hertz (Hz).

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. alfa-chemistry.com Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal is sensitive to the electronic effects of the other substituents on the aromatic ring. alfa-chemistry.com The electron-donating ethoxy group and the electron-withdrawing chloromethyl group will influence the final chemical shift, which is anticipated to be in the typical range for aryl fluorides (around -110 to -140 ppm relative to CFCl₃). sigmaaldrich.com This signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring (JH-F).

While 1D NMR provides essential data, 2D NMR experiments are invaluable for unambiguously assigning all signals and confirming the precise molecular structure. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, it would show a cross-peak between the methyl and methylene protons of the ethoxy group. It would also map the connectivity between the three aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is used to definitively assign which proton signal corresponds to which carbon signal. For example, it would show a cross-peak between the singlet at ~4.7 ppm and the carbon signal at ~42 ppm, confirming their assignment to the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JC-H, ³JC-H). sdsu.edu It is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, the protons of the -CH₂Cl group would show a correlation to the aromatic C1, C2, and C6 carbons, confirming the attachment point of the chloromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can be used to confirm the relative positions of substituents on the aromatic ring. For example, a NOESY cross-peak between the -CH₂Cl protons and the aromatic proton at C6 would provide strong evidence for their spatial proximity.

In-situ or reaction monitoring NMR allows researchers to observe a chemical reaction as it happens inside the NMR tube. nih.govfu-berlin.de This technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

For this compound, in-situ NMR could be employed to:

Monitor its formation: The chloromethylation of 3-fluoro-4-ethoxytoluene could be tracked by observing the disappearance of the reactant signals and the appearance of the product's characteristic -CH₂Cl proton signal. researchgate.net

Study its reactivity: In a nucleophilic substitution reaction where the chlorine is displaced, the decay of the -CH₂Cl signal and the emergence of a new signal for the substituted methylene group could be monitored in real-time to determine reaction rates and detect any potential intermediates. researchgate.net

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com

The FTIR and FT-Raman spectra of this compound would display characteristic absorption bands corresponding to its various bonds.

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | Ar-H | 3100-3000 | Medium-Weak |

| C-H stretch (aliphatic) | -CH₂-, -CH₃ | 3000-2850 | Medium-Strong |

| C=C stretch (aromatic) | Benzene Ring | 1600-1585, 1500-1400 | Medium-Strong |

| C-F stretch | Ar-F | 1270-1210 | Strong |

| C-O-C stretch (asymmetric) | Aryl-Alkyl Ether | 1275-1200 | Strong |

| C-O-C stretch (symmetric) | Aryl-Alkyl Ether | 1075-1020 | Medium |

| C-Cl stretch | -CH₂Cl | 800-600 | Medium-Strong |

These vibrational signatures serve as a molecular fingerprint, allowing for rapid confirmation of the presence of key functional groups and verification of the compound's identity when compared against a reference spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₁₀ClFO), the molecular ion peak (M⁺) would be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Under electron ionization (EI), the molecule would undergo predictable fragmentation. The major fragmentation pathways would likely involve the cleavage of the weakest bonds.

Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Fragment Ion | Loss from Molecular Ion |

| 188/190 | [C₉H₁₀ClFO]⁺ | Molecular Ion (M⁺) |

| 153 | [C₉H₁₀FO]⁺ | Loss of ·Cl |

| 139 | [C₇H₅FO]⁺ | Loss of ·CH₂Cl |

| 123 | [C₇H₆F]⁺ | Loss of ·CH₂Cl and CO |

| 109 | [C₆H₄F]⁺ | Benzyl (B1604629) cation fragmentation |

The most prominent fragmentation would likely be the loss of the chloromethyl radical (·CH₂Cl) to form a stable ethoxy-fluorobenzyl cation or a related tropylium ion. Subsequent fragmentation could involve the loss of ethylene from the ethoxy group or the loss of carbon monoxide. Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be a critical tool for the unambiguous identification and structural elucidation of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion and its fragments with high precision, enabling the determination of their elemental compositions.

For this compound (C9H10ClFO), the expected monoisotopic mass of the molecular ion [M]⁺• would be calculated with high accuracy. The high resolution would also allow for the clear distinction of the isotopic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl), which would be observed in the mass spectrum.

The fragmentation pattern in HRMS would provide significant structural information. Key fragmentation pathways for aromatic compounds often involve the cleavage of bonds benzylic to the aromatic ring. For this compound, the loss of the chloromethyl group ([M - CH₂Cl]⁺) or the ethoxy group ([M - OCH₂CH₃]⁺) would be anticipated. The stability of the resulting carbocations would influence the relative abundance of these fragment ions. Aromatic rings themselves are quite stable, often leading to a prominent molecular ion peak. libretexts.orglibretexts.org Further fragmentation of the benzene ring itself would likely require higher energy. docbrown.info

A plausible fragmentation pathway could involve the loss of a chlorine radical to form a benzyl cation, which could then undergo further rearrangements. The high accuracy of HRMS would allow for the confident assignment of elemental formulas to each observed fragment ion, providing strong evidence for the compound's structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Possible Elemental Composition |

| [M]⁺• | 188.0455 | C₉H₁₀³⁵ClFO |

| [M+2]⁺• | 190.0426 | C₉H₁₀³⁷ClFO |

| [M-Cl]⁺ | 153.0716 | C₉H₁₀FO |

| [M-CH₂Cl]⁺ | 139.0450 | C₈H₇FO |

| [M-OCH₂CH₃]⁺ | 143.0060 | C₈H₅³⁵ClF |

Note: The predicted m/z values are theoretical and would be confirmed by experimental HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Products

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying any volatile impurities or degradation products. researchgate.net

In a typical GC-MS analysis, the compound would be introduced into the gas chromatograph, where it would travel through a capillary column. The retention time—the time it takes for the compound to pass through the column—would be a characteristic property under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). This would allow for the separation of the target compound from any impurities.

Following separation by GC, the eluted compounds would enter the mass spectrometer for detection and identification. The resulting mass spectrum for each component would serve as a chemical fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions, as discussed in the HRMS section.

This technique is particularly useful for identifying byproducts from the synthesis of substituted benzyl chlorides, such as isomers or compounds with different degrees of halogenation. bwise.krnih.govresearchgate.netmdpi.comoup.com For instance, GC-MS could detect the presence of related isomers, starting materials, or solvent residues. The quantitative analysis of these impurities can be achieved by creating a calibration curve with known standards.

Table 2: Potential Volatile Impurities in this compound Detectable by GC-MS

| Potential Impurity | Chemical Formula | Likely Origin |

| Toluene | C₇H₈ | Starting material/solvent residue |

| 1-Ethoxy-3-fluorobenzene | C₈H₉FO | Precursor in synthesis |

| Dichloromethyl-4-ethoxy-2-fluorobenzene | C₉H₉Cl₂FO | Over-chlorination byproduct |

| Isomers of the target compound | C₉H₁₀ClFO | Side reactions during synthesis |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing Analysis

Should this compound exist as a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure and understanding its crystal packing. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

The planarity of the benzene ring is a well-established feature that would be confirmed by XRD. docbrown.infoquora.com The analysis would reveal the precise bond lengths of the C-C bonds within the aromatic ring, which are expected to be intermediate between single and double bonds. docbrown.info Furthermore, the bond angles within the ring would be expected to be close to 120°. docbrown.info

The substitution pattern on the benzene ring would be unequivocally determined, confirming the positions of the chloromethyl, ethoxy, and fluorine substituents. The conformation of the ethoxy and chloromethyl groups relative to the plane of the benzene ring would also be elucidated.

Crystal packing analysis would reveal the intermolecular interactions that govern the solid-state structure. These could include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the fluorine and oxygen atoms. The presence of the electronegative fluorine atom can influence the crystal packing through specific intermolecular interactions. nih.govman.ac.uk The arrangement of molecules in the crystal lattice is crucial for understanding the material's bulk properties.

Spectroscopic Techniques for Investigating Nonlinear Optical (NLO) Properties of Aromatic Systems

Aromatic systems with donor and acceptor substituents can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.govacs.orgresearchgate.net The electronic properties of this compound, with its electron-donating ethoxy group and the influence of the fluorine and chloromethyl groups, suggest it could be a candidate for NLO activity.

The investigation of NLO properties typically involves spectroscopic techniques that measure the response of a material to an intense incident light source, such as a laser. Techniques like the Z-scan method can be used to determine the nonlinear refractive index and the nonlinear absorption coefficient. optica.org

The presence of the ethoxy group (an electron donor) and the fluorine atom (an electron-withdrawing group) on the benzene ring creates a "push-pull" system, which can enhance the second-order hyperpolarizability (β) and third-order hyperpolarizability (γ) of the molecule. researchgate.netscielo.org.mx The introduction of fluorine atoms into π-conjugated systems can have a significant impact on their NLO properties. optica.orgsci-hub.segoogle.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental studies to predict and understand the NLO response of molecules. researchgate.netscielo.org.mx These calculations can provide insights into the molecular orbitals and electronic transitions that contribute to the NLO properties. nih.govacs.org

Experimental determination of the NLO properties of this compound would involve preparing a solution of the compound and measuring its response to intense laser light at various wavelengths. The results would provide valuable information on its potential for use in NLO applications.

Applications As Precursors and Intermediates in Specialized Chemical Syntheses

Role in Medicinal Chemistry Research and Drug Discovery (Precursors for Active Pharmaceutical Ingredients)

The incorporation of fluorine and ethoxy groups into aromatic rings is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. The reactive chloromethyl group of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene serves as a handle for introducing the 4-ethoxy-2-fluorobenzyl moiety into larger, more complex molecules.

Synthesis of Novel Heterocyclic Scaffolds Containing Fluorinated Aromatic Rings

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the core of a vast number of approved drugs. The 4-ethoxy-2-fluorobenzyl group can be readily attached to various heteroatoms (nitrogen, oxygen, sulfur) within a heterocyclic ring system through nucleophilic substitution of the chlorine atom. This allows for the systematic exploration of how this particular substitution pattern influences the biological activity of the resulting heterocyclic compounds.

For instance, in the synthesis of novel kinase inhibitors, the 4-ethoxy-2-fluorobenzyl group could be appended to a pyrimidine, purine, or pyrazole (B372694) core. The fluorine atom can engage in specific hydrogen bonding interactions with the target protein, while the ethoxy group can occupy a hydrophobic pocket, potentially leading to enhanced potency and selectivity.

Hypothetical Synthetic Scheme:

| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold | Potential Therapeutic Area |

| This compound | 2-Amino-4-hydroxypyrimidine | N-alkylation | N-benzylated pyrimidine | Oncology |

| This compound | 4-Mercaptoimidazole | S-alkylation | S-benzylated imidazole | Antifungal |

| This compound | 3-Hydroxy-1,2-benzisoxazole | O-alkylation | O-benzylated benzisoxazole | Antipsychotic |

Construction of Complex Molecular Architectures for Biological Evaluation

Beyond its use in decorating heterocyclic scaffolds, this compound can be employed in the construction of more intricate molecular architectures. Its benzyl (B1604629) halide functionality makes it a suitable substrate for a range of carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Sonogashira cross-coupling reactions, after appropriate derivatization.

This enables the integration of the 4-ethoxy-2-fluorophenyl moiety into larger, multi-component structures designed for specific biological targets. For example, it could be used to synthesize conformationally constrained analogs of known bioactive molecules, where the fluorinated aromatic ring helps to fine-tune the electronic and steric properties of the final compound.

Utilization in Agrochemical Synthesis (Intermediates for Pesticides and Herbicides)

The principles of drug design often translate to the development of modern agrochemicals. The introduction of fluorine atoms into pesticide and herbicide molecules is known to enhance their efficacy and metabolic stability. A patent for the synthesis of 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, a structurally related compound, highlights its application in the technical field of pesticide chemistry. nih.gov This suggests that this compound could similarly serve as a key intermediate in the synthesis of novel agrochemicals.

The 4-ethoxy-2-fluorobenzyl group could be incorporated into various classes of pesticides, including neonicotinoids, pyrethroids, and triazoles, to modulate their insecticidal, fungicidal, or herbicidal activity.

Potential Agrochemical Scaffolds Incorporating the 4-Ethoxy-2-fluorobenzyl Moiety:

| Agrochemical Class | Potential Point of Attachment | Desired Effect of Moiety |

| Phenylpyrazole Insecticides | N-alkylation of the pyrazole ring | Enhanced insecticidal activity and metabolic stability |

| Triazole Fungicides | N-alkylation of the triazole ring | Improved fungicidal spectrum and systemic properties |

| Phenoxy Herbicides | Ether linkage to the phenoxyacetic acid core | Modified herbicidal selectivity and soil persistence |

Application in Materials Science: Building Blocks for Functional Polymers and Advanced Materials

The reactivity of the chloromethyl group also lends itself to applications in materials science, particularly in the synthesis of functional polymers. This compound can be used as a monomer or a modifying agent to introduce the 4-ethoxy-2-fluorobenzyl group into polymer chains.

This could be achieved through various polymerization techniques, such as polycondensation or by grafting the molecule onto existing polymer backbones. The incorporation of this fluorinated and ethoxylated moiety could impart desirable properties to the resulting materials, such as:

Hydrophobicity and Oleophobicity: The presence of fluorine can lead to materials with low surface energy, making them water and oil repellent.

Thermal Stability: The strong carbon-fluorine bond can enhance the thermal stability of the polymer.

Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants, making them suitable for applications in microelectronics.

Optical Properties: The aromatic ring and its substituents can influence the refractive index and other optical properties of the material.

Synthesis of Derivatized Analogs of this compound for Structure-Reactivity Studies

To fully understand and exploit the synthetic potential of this compound, the synthesis and study of its derivatized analogs are crucial. By systematically modifying the substituents on the aromatic ring, chemists can probe the electronic and steric effects on the reactivity of the chloromethyl group.

For example, replacing the ethoxy group with other alkoxy groups of varying chain lengths or branching could provide insights into how steric hindrance affects reaction rates. Similarly, introducing additional electron-donating or electron-withdrawing groups on the ring would allow for a quantitative analysis of the electronic effects on the stability of reaction intermediates and transition states.

Examples of Potential Analogs for Structure-Reactivity Studies:

| Analog | Modification | Purpose of Study |

| 1-(Chloromethyl)-2-fluoro-4-methoxybenzene | Ethoxy to Methoxy | Investigate the effect of a smaller alkoxy group on reactivity. |

| 1-(Chloromethyl)-4-isopropoxy-2-fluorobenzene | Ethoxy to Isopropoxy | Study the impact of increased steric bulk on reaction kinetics. |

| 1-(Chloromethyl)-2,5-difluoro-4-ethoxybenzene | Addition of a second fluorine atom | Examine the influence of increased electron withdrawal on the reactivity of the chloromethyl group. |

| 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene | Chloromethyl to Bromomethyl | Compare the leaving group ability of bromide versus chloride in nucleophilic substitution reactions. |

By conducting detailed kinetic studies and computational modeling on a series of such analogs, a comprehensive understanding of the structure-reactivity relationships for this class of compounds can be developed, further expanding their utility in specialized chemical syntheses.

Future Research Trajectories and Innovations

Development of More Efficient and Sustainable Synthetic Methodologies for Halogenated Aromatics

The synthesis of halogenated aromatic compounds, including 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene, is moving towards greener and more atom-economical methods. Traditional routes like the Blanc chloromethylation, while effective for introducing the chloromethyl group, often require harsh acidic conditions and can produce carcinogenic byproducts such as bis(chloromethyl) ether. wikipedia.org Future research will prioritize the development of safer and more sustainable alternatives.

Key areas of innovation include:

Catalytic Oxidative Halogenation: The use of clean chemical oxidants like hydrogen peroxide or oxygen is a promising green approach. rsc.org Research into catalysts based on vanadium and molybdenum complexes for oxidative halogenation using halide salts and hydrogen peroxide has shown potential for aromatic systems. rsc.org These methods are attractive as the only theoretical byproduct is water.

Enzymatic Halogenation: Biocatalysis offers a highly selective and environmentally benign route. Flavin-dependent halogenases (FDHs) are particularly valued for their ability to halogenate aromatic compounds with precise regioselectivity under mild, aqueous conditions. researchgate.net Future work could involve engineering FDHs to accept substituted benzene (B151609) precursors, providing a direct and green pathway to compounds like this compound.

Photocatalysis: Visible-light-mediated reactions represent a significant advance in sustainable chemistry. Metal-free processes using visible light to induce the chlorination of alkylaromatic hydrocarbons have been developed as a valid alternative to traditional methods that rely on UV irradiation and elemental chlorine. mdpi.com Applying these principles could lead to more controlled and efficient chloromethylation processes.

Solid Acid Catalysts: To overcome the issues associated with liquid acid catalysts, research is exploring solid acids like zeolites. Zeolites have been successfully tested in the chlorination of arenes using greener chlorinating agents like trichloroisocyanuric acid (TCCA), demonstrating high conversion rates in continuous flow systems. researchgate.net

Table 1: Emerging Sustainable Synthetic Methods for Halogenated Aromatics

| Methodology | Key Features | Potential Advantages | Associated Compounds |

|---|---|---|---|

| Enzymatic Halogenation | Uses flavin-dependent halogenases (FDHs). | High regioselectivity, mild aqueous conditions, environmentally friendly. researchgate.net | Tryptophan, Aromatic Substrates |

| Photocatalysis | Metal-free, visible-light-driven C-H chlorination. | Avoids harsh reagents and UV radiation, high conversion rates. mdpi.com | Toluene, Alkylaromatic Hydrocarbons |

| Oxidative Halogenation | Employs H₂O₂ or O₂ as oxidants with catalysts (e.g., Vanadium complexes). | Water is the only byproduct, high atom economy. rsc.org | Aromatics, Alkenes, Carbonyl Compounds |

| Solid Acid Catalysis | Utilizes zeolites (e.g., H-∗BEA) with agents like TCCA. | High catalyst activity, suitable for continuous flow, easy separation. researchgate.net | Iodobenzene, Arenes |

Exploration of Novel Catalytic Transformations Involving the Chloromethyl and Ethoxy Moieties

The synthetic utility of this compound is defined by the reactivity of its functional groups. Future research will focus on discovering novel catalytic transformations that can selectively functionalize the chloromethyl and ethoxy groups, thereby expanding the range of accessible derivatives.

Chloromethyl Group Transformations: The chloromethyl group is a versatile handle for introducing carbon and heteroatom substituents. While it is a classic electrophile for Friedel-Crafts alkylations, future research will likely target more sophisticated catalytic cross-coupling reactions. wikipedia.org Advances in gold-catalyzed direct alkylation of aromatic rings without rearrangement and palladium-catalyzed cross-coupling reactions provide a blueprint for new C-C bond-forming strategies. organic-chemistry.org Furthermore, developing catalysts for the selective amination, etherification, or thiolation of the benzylic chloride can provide direct access to a wide array of derivatives.